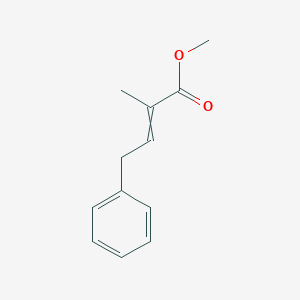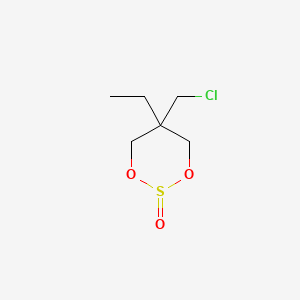
1,3,2-Dioxathiane, 5-(chloromethyl)-5-ethyl-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxathiane, 5-(chloromethyl)-5-ethyl-, 2-oxide is a chemical compound with a unique structure that includes a dioxathiane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxathiane, 5-(chloromethyl)-5-ethyl-, 2-oxide typically involves the reaction of ethyl-substituted dioxathiane with chloromethylating agents under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor technology. This method offers advantages such as efficient heat and mass transfer, precise control over reaction parameters, and scalability. The use of microreactors can lead to higher yields and safer production processes compared to traditional batch reactors .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dioxathiane, 5-(chloromethyl)-5-ethyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxathiane, 5-(chloromethyl)-5-ethyl-, 2-oxide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxathiane, 5-(chloromethyl)-5-ethyl-, 2-oxide involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The dioxathiane ring can undergo ring-opening reactions, further contributing to its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,2-Dioxathiolane, 2-oxide: Similar structure but lacks the chloromethyl and ethyl substituents.
1,3,2-Dioxathiolane, 2,2-dioxide: Contains a dioxathiolane ring with two oxygen atoms, used in similar applications.
Uniqueness
1,3,2-Dioxathiane, 5-(chloromethyl)-5-ethyl-, 2-oxide is unique due to its specific substituents, which confer distinct reactivity and properties. The presence of both chloromethyl and ethyl groups allows for a broader range of chemical transformations and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
82925-87-9 |
|---|---|
Molekularformel |
C6H11ClO3S |
Molekulargewicht |
198.67 g/mol |
IUPAC-Name |
5-(chloromethyl)-5-ethyl-1,3,2-dioxathiane 2-oxide |
InChI |
InChI=1S/C6H11ClO3S/c1-2-6(3-7)4-9-11(8)10-5-6/h2-5H2,1H3 |
InChI-Schlüssel |
LFMIREJPNROXKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COS(=O)OC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


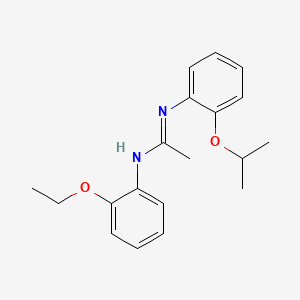
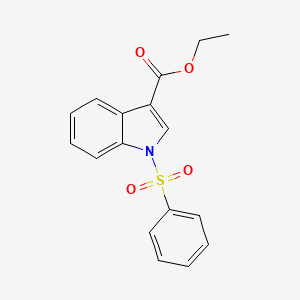
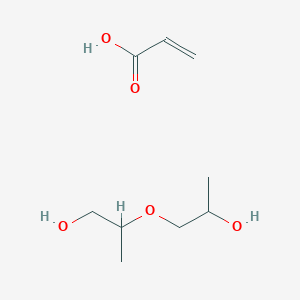
![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14429741.png)
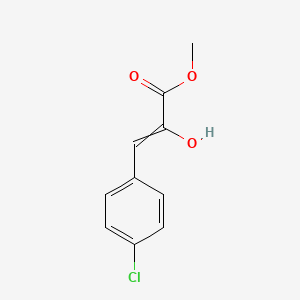
![2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate](/img/structure/B14429748.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL](/img/structure/B14429749.png)
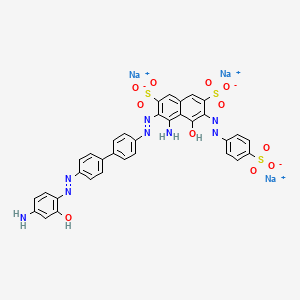
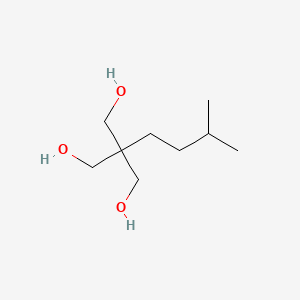

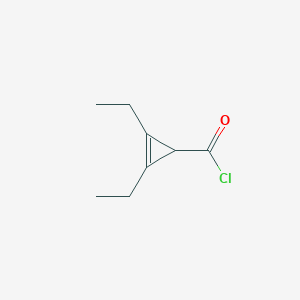
![1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-](/img/structure/B14429785.png)
